N-(2,5-dimethoxyphenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide
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Overview
Description
N-(2,5-dimethoxyphenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide has been studied for its potential applications in various scientific fields such as biochemistry, pharmacology, and neuroscience. It has been investigated as a potential fluorescent probe for detecting protein-protein interactions and as a potential inhibitor of enzymes involved in cancer and inflammation. It has also been studied for its potential use in neuroscience research as a tool for studying the function of ion channels and neurotransmitter receptors.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide is not fully understood. However, it is believed to interact with specific proteins or enzymes in cells, leading to changes in their activity or function. Its fluorescent properties also make it useful for visualizing specific proteins or molecules within cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in inflammation and cancer, and to have an effect on the function of ion channels and neurotransmitter receptors in the brain. Its fluorescent properties also make it useful for visualizing specific proteins or molecules within cells.
Advantages and Limitations for Lab Experiments
One advantage of N-(2,5-dimethoxyphenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide is its fluorescent properties, which make it useful for visualizing specific proteins or molecules within cells. It also has potential applications in various scientific fields such as biochemistry, pharmacology, and neuroscience. However, one limitation is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on N-(2,5-dimethoxyphenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide. One direction is to further investigate its potential applications as a fluorescent probe for detecting protein-protein interactions and as a potential inhibitor of enzymes involved in cancer and inflammation. Another direction is to study its potential use in neuroscience research as a tool for studying the function of ion channels and neurotransmitter receptors. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity.
Synthesis Methods
The synthesis of N-(2,5-dimethoxyphenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide involves the reaction of 2,5-dimethoxyaniline, 6-nitro-1,3-benzothiazole-2-thiol, and ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures, followed by purification using column chromatography.
properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S2/c1-24-11-4-6-14(25-2)13(8-11)18-16(21)9-26-17-19-12-5-3-10(20(22)23)7-15(12)27-17/h3-8H,9H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMZATSFCXKIHJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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